molecular formula C17H18FNO B253027 N-(4-butylphenyl)-4-fluorobenzamide

N-(4-butylphenyl)-4-fluorobenzamide

Cat. No.: B253027
M. Wt: 271.33 g/mol
InChI Key: MPJUMEGEQUFUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Butylphenyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 4-butylphenylamine moiety. The 4-butylphenyl substituent likely influences solubility, stability, and biological interactions compared to other substituents .

Properties

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

N-(4-butylphenyl)-4-fluorobenzamide

InChI

InChI=1S/C17H18FNO/c1-2-3-4-13-5-11-16(12-6-13)19-17(20)14-7-9-15(18)10-8-14/h5-12H,2-4H2,1H3,(H,19,20)

InChI Key

MPJUMEGEQUFUAT-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points :
    • N-(Dimethylcarbamothioyl)-4-fluorobenzamide: 130–132°C (white crystals) .
    • Benzoxazole hybrids (Z-4a, Z-4b): 183–249°C, influenced by halogen substitution (Cl vs. F) .
  • Synthesis Yields :
    • The dimethylcarbamothioyl derivative achieved 78% yield via crystallization , whereas benzoxazole hybrids showed variable yields (9.5–63.4%) due to steric and electronic effects .

Key Research Findings

Enzyme Inhibition: Flurofamide’s diaminophosphinyl group confers specificity for urease, highlighting the role of electron-withdrawing substituents in enzyme targeting .

Metal Complexation : Thiourea-based benzamides exhibit redox activity, suggesting applications in catalysis or sensors .

CNS Applications : Piperidine/acetyl-substituted analogs demonstrate neurotrophic and cholinergic effects, underscoring the importance of bicyclic substituents in CNS drug design .

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